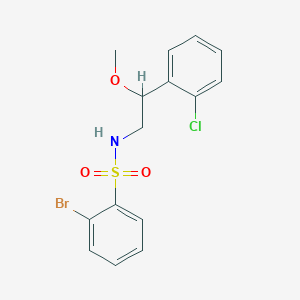

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

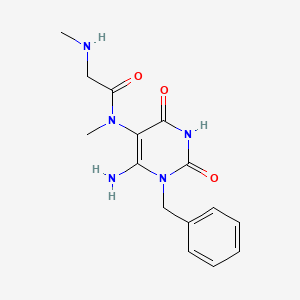

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole, also known as MIBT, is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in various fields such as pharmaceuticals, cosmetics, and polymer industries. MIBT is a potent UV absorber that helps to protect materials from the harmful effects of UV radiation.

Mechanism of Action

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole acts as a UV absorber by absorbing UV radiation and converting it into heat. The absorbed energy is dissipated through the surrounding medium, thereby protecting the material from the harmful effects of UV radiation. This compound also has antimicrobial properties that are thought to be due to its ability to disrupt the cell membrane of microorganisms.

Biochemical and Physiological Effects:

This compound has been found to be non-toxic and non-irritating to the skin. It is also non-sensitizing and does not cause photoallergic reactions. This compound has been shown to have a low potential for skin penetration, which makes it a safe ingredient for use in cosmetics and personal care products.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole in lab experiments include its ability to protect materials from UV radiation, its low toxicity, and its non-sensitizing properties. However, this compound has some limitations in lab experiments, such as its limited solubility in water and its potential to interfere with some analytical methods.

Future Directions

There are several areas of future research for 1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole, including its use as a potential antimicrobial agent in the pharmaceutical industry, its application in the food industry as a preservative, and its use in the development of new materials with improved UV stability. In addition, further research is needed to explore the potential of this compound in the field of nanotechnology and its use in the development of new drug delivery systems.

Conclusion:

In conclusion, this compound is a chemical compound that has a wide range of applications in various fields. It is a potent UV absorber that helps to protect materials from the harmful effects of UV radiation. This compound has been extensively studied for its UV absorption properties, antimicrobial properties, and potential use in the pharmaceutical industry. Further research is needed to explore the potential of this compound in other areas such as the food industry, nanotechnology, and drug delivery systems.

Synthesis Methods

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole can be synthesized by the reaction of 4-methylbenzyl chloride with potassium benzotriazole in the presence of an organic base such as triethylamine. The reaction takes place at room temperature and produces this compound as a white crystalline solid. The purity of the synthesized this compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Methyl-alpha-isopropoxybenzyl)-1H-benzotriazole has been extensively studied for its UV absorption properties and is widely used in sunscreen formulations. It is also used as a stabilizer for polymers, plastics, and coatings to protect them from UV radiation. In addition, this compound has been found to have antimicrobial properties and is being studied for its potential use in the pharmaceutical industry.

properties

IUPAC Name |

1-[(4-methylphenyl)-propan-2-yloxymethyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-12(2)21-17(14-10-8-13(3)9-11-14)20-16-7-5-4-6-15(16)18-19-20/h4-12,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQKNNFFGHWUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(N2C3=CC=CC=C3N=N2)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

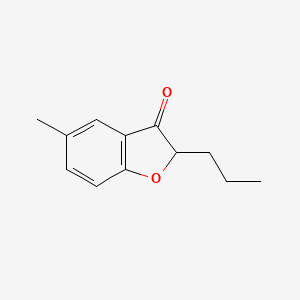

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorobenzenesulfonamido)benzamide](/img/structure/B2947128.png)

![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)

![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)

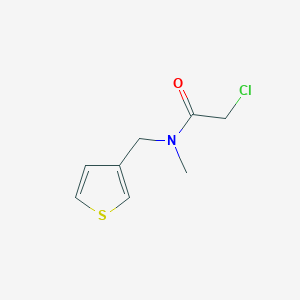

![2-[(3,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2947136.png)

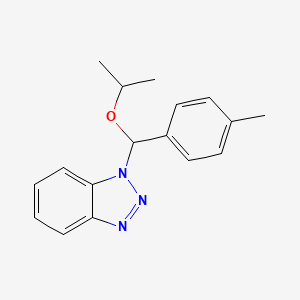

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)